molecular formula C11H14O2 B1270133 5-tert-Butylsalicylaldehyde CAS No. 2725-53-3

5-tert-Butylsalicylaldehyde

Cat. No. B1270133
CAS RN: 2725-53-3
M. Wt: 178.23 g/mol
InChI Key: ZVCQQLGWGRTXGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-tert-Butylsalicylaldehyde and its derivatives can be achieved through methods involving phenol alkylation, hydroformylation, bromination, or nitration. A study highlighted the synthesis of 5-tert-Butylsalicylaldehyde (yield: 74.4%), 3-bromo-5-tert-butylsalicylaldehyde, and 3-nitro-5-tert-butylsalicylaldehyde, demonstrating satisfactory yields and purity through hydroformylation using magnesium methoxide and paraformaldehyde (Xiao-bing, 2004).

Molecular Structure Analysis

The molecular structure of derivatives of 5-tert-Butylsalicylaldehyde has been extensively studied. For example, the crystallographic structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine was determined by X-ray crystallography, providing insights into the compound's crystalline form and intramolecular interactions (Çelik et al., 2007).

Chemical Reactions and Properties

5-tert-Butylsalicylaldehyde participates in various chemical reactions, leading to the formation of complex molecules. For instance, it serves as a precursor in the synthesis of Schiff base compounds, which are characterized by their thermal, X-ray, and DFT analyses (Çolak et al., 2021). These studies shed light on the reactivity and stability of the compounds derived from 5-tert-Butylsalicylaldehyde.

Physical Properties Analysis

The physical properties of 5-tert-Butylsalicylaldehyde derivatives, such as melting points and boiling points, are crucial for understanding their potential applications. The synthesis of 5-tert-Butylsalicylaldehyde derivatives has been optimized to achieve high yields and purity, which directly influence their physical properties and applicability in various domains (Xiao-bing, 2004).

Scientific Research Applications

Synthesis and Organic Chemistry

5-tert-Butylsalicylaldehyde has been utilized in various synthesis and organic chemistry applications. One study describes the preparation of 3-aryl-substituted salicylaldehydes through a palladium-catalyzed cross-coupling reaction, which includes 3-bromo-5-tert-butylsalicylaldehyde (Zhuravel & Nguyen, 2001). Another research focuses on the synthesis and characterization of Ti(Tbse)2, a titanium(IV) complex, which efficiently catalyzes the ring-opening polymerization of rac-lactide (Hu et al., 2012).

Catalysis

In the field of catalysis, 5-tert-butylsalicylaldehyde derivatives have been applied. For instance, Schiff bases derived from 5-tert-butylsalicylaldehyde were used in vanadium-catalyzed asymmetric oxidation of sulfides (Liu et al., 2008). The (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride is a notable example, known for its high enantioselectivity in epoxidation catalyst applications (Larrow & Jacobsen, 2003).

Metal Complexes and Coordination Chemistry

Numerous studies have synthesized and characterized metal complexes using 5-tert-butylsalicylaldehyde. One such example is the synthesis of half-sandwich ruthenium complexes with bidentate chiral Schiff-base ligands (Chen et al., 2020). Another involves the creation of nickel(II) complexes with 5-tert-butylsalicylaldehyde-based Schiff base ligands, displaying potential in polymerization catalysts (Meng et al., 2014).

Safety And Hazards

When handling 5-tert-Butylsalicylaldehyde, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

5-tert-Butylsalicylaldehyde has been used in the synthesis of Schiff base appended porphyrazine . It also participates in the ethylene polymerization reaction of dendritic titanium catalysts . These applications suggest potential future directions for the use of this compound in various chemical reactions and syntheses.

properties

IUPAC Name

5-tert-butyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCQQLGWGRTXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363063
Record name 5-tert-Butylsalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butylsalicylaldehyde

CAS RN

2725-53-3
Record name 5-tert-Butylsalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-TERT-BUTYLSALICYLALDEHYDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To an ice-cold stirred mixture of o-anisaldehyde (50 ml, 326 mmol) and tert-butylchloride (80 ml, 735 mmol) was added aluminum chloride (40 g, 300 mmol). The reaction mixture became thick. Dry dichloromethane (100 ml) and aluminum chloride (60 g, 450 mmol) were added carefully with cooling. Once the reaction became less vigorous the reaction mixture was stirred at room temperature for 2.25 h. Ice (50 g) and subsequently ice-cold water (100 ml) were added carefully and the mixture was left to stir for 20 min. water (250 ml) and ether (550 ml) were added. The aqueous layer was removed and the organic layer was washed with water (3×250 ml), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by distillation under reduced pressure and the fraction (b.p. 80°-86° C., 0.55-0.65 mm Hg) collected to yield (6) as a colourless oil (23.4 g, 40%). Preparation of 2-methoxy-5-tert-butylbenzaldehyde (5) To a solution of (6) (5.01 g, 28.1 mmol) in dry DMF (25 ml) was added a solution of tetra-n-butylammonium hydroxide in methanol (1.0M, 28.5 ml, 28.5 mmol). Methyl iodide (25 ml, 399 mmol) was added and the solution was stirred ac reflux for 1.5 h and then allowed to cool. Ether (250 ml) and water (250 ml) were added. The aqueous layer was removed and the organic layer was washed with water (3×250 ml), brine (250 ml), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography over silica (dichloromethane/petroleum ether [60/80]; 4:1) to yield a colourless oil of (5) (4.36 g, 81%); δH (CDCl3) 1.29 (9 H, s, tert-butyl), 3.88 (3 H, s, OCH3), 6.95 (1 H, d, J=8.8 Hz, H3), 7.56 (1 H, dd, J=8.8, 2,7 Hz, H4), 7.83 (1 H, d, J=2.7 Hz, H6), and 10.44 (1 H, s, CHO).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
60 g
Type
reactant
Reaction Step Five
[Compound]
Name
Ice
Quantity
50 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Six
Name
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
Q Meng, JK Clegg, AJ Brock, KA Jolliffe, LF Lindoy… - Polyhedron, 2014 - Elsevier
… reacts at its free amine site with salicylaldehyde and 5-tert-butylsalicylaldehyde in the presence of Ni(II) and Cu(II) acetates, or with 5-tert-butylsalicylaldehyde in the presence of Zn(II) …
Number of citations: 16 www.sciencedirect.com
H Liu, M Wang, Y Wang, R Yin… - Applied Organometallic …, 2008 - Wiley Online Library
… condensation of 3-aryl-5-tert-butylsalicylaldehyde derivatives and optically active amino alcohols. Bromination of 3-phenyl-5-tertbutylsalicylaldehyde gave an unexpected product 3-(4-…
Number of citations: 29 onlinelibrary.wiley.com
T Kawato, H Koyama, H Kanatomi, M Isshiki - Journal of photochemistry, 1985 - Elsevier
Unusually photosensitive Schiff bases were prepared from 3,5-di-tert-butylsalicylaldehyde and amines; the aniline derivative exhibits both normal and reverse photochromism on …
Number of citations: 109 www.sciencedirect.com
DR Meena, MJ Aalam, P Chaudhary, GD Yadav… - Polyhedron, 2022 - Elsevier
… , 3-tert-butylsalicylaldehyde, 5-tert-butylsalicylaldehyde or salicylaldehyde with aniline or its … ,3,4,5,6-pentafluoroaniline, 5-tert-butylsalicylaldehyde and aniline or 4-methoxyaniline, and …
Number of citations: 4 www.sciencedirect.com
CB Lindler - 2014 - thescholarship.ecu.edu
… With the Duff reaction 5-tert-butylsalicylaldehyde was produced with a yield of 74-76% for two reactions (IV). The modified reaction was able to achieve a yield of 75-86% for two …
Number of citations: 4 thescholarship.ecu.edu
MA Zhuravel, SBT Nguyen - Tetrahedron Letters, 2001 - Elsevier
… -5-tert-butylsalicylaldehyde. Chan and co-workers have synthesized 3-(2-pyridyl)-5-tert-butylsalicylaldehyde … In our hands, the reaction of either 3-bromo-5-tert-butylsalicylaldehyde (1a) …
Number of citations: 28 www.sciencedirect.com
DR Meena, S Meena, S Singh - Polyhedron, 2023 - Elsevier
… The N,O-donor ligands were synthesized from salicylaldehyde, 3,5-di-tert-butylsalicylaldehyde, 3-tert-butylsalicylaldehyde, 5-tert-butylsalicylaldehyde with aniline and derivatives of …
Number of citations: 0 www.sciencedirect.com
DJ Berrisford, C Bolm - Organic Synthesis Highlights III, 1998 - Wiley Online Library
… The chiral ligand used in both the ene and aldol chemistry is prepared from 3-bromo-5-tert-butylsalicylaldehyde and 2-amino-2'-hydroxy-1, 1'-binaphthol. This enantiomerically pure …
Number of citations: 2 onlinelibrary.wiley.com
L Yangang, J Guoxin - Chinese Science Bulletin, 2004 - Springer
… The synthesis of ligand 2a: 5-tert-butylsalicylaldehyde (5.35 g, 30 mmol) was solved in ethanol (30 mL) and several drops of acetic acid were added, then a solution of propane-1, 3-…
Number of citations: 3 link.springer.com
LF Lindoy, GV Meehan, N Svenstrup - Synthesis, 1998 - thieme-connect.com
… (2a) along with the expected 5-tert-butylsalicylaldehyde (1a).We … and diformylation, since both 5tert-butylsalicylaldehyde (1a) and … for the preparation of 5-tert-butylsalicylaldehyde (1a) …
Number of citations: 140 www.thieme-connect.com

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